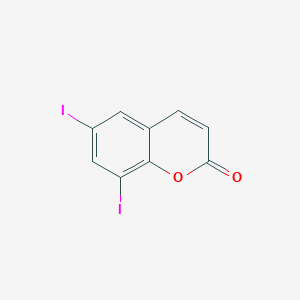

6,8-Diiodo-2H-chromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H4I2O2 |

|---|---|

Molecular Weight |

397.94 g/mol |

IUPAC Name |

6,8-diiodochromen-2-one |

InChI |

InChI=1S/C9H4I2O2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H |

InChI Key |

QFINXRSCLFBWKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)OC2=C(C=C(C=C21)I)I |

Origin of Product |

United States |

Synthetic Methodologies for 6,8 Diiodo 2h Chromen 2 One and Its Analogs

Classical Synthetic Routes to 2H-Chromen-2-one Derivatives

The construction of the fundamental benzopyrone structure of coumarins is most frequently achieved through condensation reactions that form the pyrone ring fused to a phenolic precursor.

The Pechmann condensation is a widely utilized method for synthesizing coumarins, which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgjk-sci.com The reaction begins with an acid-catalyzed transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the phenol ring and subsequent dehydration to form the coumarin (B35378). wikipedia.org For the synthesis of 6,8-diiodo-2H-chromen-2-one, this would typically involve the condensation of 2,4-diiodophenol (B1583781) with a suitable β-ketoester, such as ethyl acetoacetate, in the presence of a strong acid catalyst like sulfuric acid or a Lewis acid. jk-sci.comresearchgate.net The reaction conditions can be harsh, often requiring elevated temperatures, though highly activated phenols can react under milder conditions. jk-sci.comasianpubs.org

| Catalyst | Conditions | Reference |

| Sulfuric Acid (H₂SO₄) | Often requires heating | jk-sci.com |

| Trifluoroacetic Acid (TFA) | Acid catalyst | researchgate.net |

| Titanium Tetrachloride (TiCl₄) | Solvent-free conditions | jk-sci.com |

| Nano-crystalline Sulfated-Zirconia | Solid acid catalyst | jk-sci.com |

| Silica-Supported Sulfuric Acid | Microwave irradiation, solvent-free | asianpubs.org |

The Knoevenagel condensation provides another versatile route to coumarins. This reaction is a nucleophilic addition involving a carbonyl group (typically from a salicylaldehyde (B1680747) derivative) and an active methylene (B1212753) compound, catalyzed by a weak base like piperidine (B6355638) or an amine. sigmaaldrich.comwikipedia.org The initial product undergoes dehydration to form the α,β-unsaturated system, followed by lactonization. wikipedia.org To synthesize this compound derivatives, a 3,5-diiodosalicylaldehyde (B1329479) would be the key precursor. For instance, its reaction with an active methylene compound like malononitrile (B47326), catalyzed by piperidine, has been used to prepare 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile. researchgate.netresearchgate.net

| Aldehyde Precursor | Active Methylene Compound | Catalyst | Product Type | Reference(s) |

| Salicylaldehyde | Ethyl acetoacetate | Piperidine | 3-Acetylcoumarin (B160212) | researchgate.net |

| 3,5-Diiodosalicylaldehyde | Malononitrile | Piperidine | 6,8-Diiodo-3-cyanocoumarin | researchgate.net |

| Substituted Benzaldehydes | Malononitrile | Ni(NO₃)₂·6H₂O | Benzalmalononitriles | ijcps.org |

| Salicylaldehyde | Methyl cyanoacetate | Pyrrolidine | 3-Cyano-4-aminocoumarin derivative | nih.gov |

Beyond classical condensations, various ring-closure and cyclization strategies can be employed to construct the chromenone skeleton. These methods often build the heterocyclic ring through intramolecular reactions of specifically designed acyclic precursors.

One such modern approach is ring-closing metathesis (RCM) . This powerful reaction uses ruthenium-based catalysts to form cyclic olefins from diene precursors. For the synthesis of chromenes, a 2-styrenyl allyl ether can undergo RCM to form the pyran ring. ru.nl Subsequent oxidation would be required to yield the 2H-chromen-2-one.

Other strategies include the intramolecular condensation of o-hydroxy 1,3-diones or the conjugate addition and cyclization of o-hydroxy chalcones under oxidative conditions. sorbonne-universite.fr Furthermore, palladium-catalyzed ring closure of 2-isoprenyl phenols represents another pathway to the chromene framework. ru.nl Electrophilic cyclization of o-(buta-1,3-diynyl)benzoates has also been developed as a key step in synthesizing enediynes fused to an isocoumarin (B1212949) core, demonstrating the versatility of cyclization approaches in building complex heterocyclic systems. researchgate.net

Targeted Iodination Strategies for the Chromen-2-one System

An alternative to building the di-iodinated coumarin from iodinated precursors is to introduce the iodine atoms onto a pre-formed coumarin ring. This is achieved through various iodination protocols.

Direct electrophilic aromatic substitution is a fundamental method for halogenating aromatic rings. For coumarins, which can be considered deactivated arenes, this reaction typically requires an iodinating agent and an activating species or oxidant. nih.gov Molecular iodine (I₂) in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or a silver salt (e.g., AgNO₃) can be used to generate a more potent electrophilic iodine species. nih.govmdpi.com The electron-withdrawing nature of the lactone ring in the coumarin system directs electrophilic substitution primarily to the 6- and 8-positions of the benzene (B151609) ring. The synthesis of this compound would thus involve a forceful iodination of 2H-chromen-2-one under conditions that promote di-substitution.

| Iodinating System | Substrate Type | Comments | Reference(s) |

| I₂ / Oxidizing Agent (e.g., HNO₃) | Aromatic compounds | Harsh conditions, classic method | nih.gov |

| I₂ / AgNO₃ | Pyrimidine derivatives | Solvent-free, mechanochemical approach | nih.gov |

| I₂ / H₂O₂ | Aryl alkyl ketones | Catalyst-free conditions | mdpi.com |

| KI / CuSO₄ | Terminal alkynes | Mediated iodination | mdpi.com |

A more specialized method involves the decarboxylative iodination of coumarin-3-carboxylic acids. This protocol provides a direct route to 3-iodocoumarins. researchgate.netresearchgate.net The reaction proceeds by heating a solution of a coumarin-3-carboxylic acid with molecular iodine and a base, such as potassium hydrogen phosphate, in a solvent like acetonitrile. researchgate.netresearchgate.net This method is effective for a range of coumarin-3-carboxylic acids bearing both electron-donating and electron-withdrawing groups, affording the corresponding 3-iodocoumarins in moderate to excellent yields. researchgate.net This strategy is specific for introducing an iodine atom at the C3 position of the pyrone ring, a location not easily accessible through direct electrophilic substitution on the parent coumarin.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. wikipedia.org These reactions are valued for their atom economy and operational simplicity. researchgate.net While specific MCRs for the direct synthesis of this compound are not commonly reported, the principles can be applied. For example, a three-component reaction could theoretically be designed using a di-iodinated phenol, an aldehyde, and an active methylene compound to construct a substituted iodocoumarin. The development of MCRs often focuses on creating libraries of structurally diverse compounds, and such strategies have been used to produce a wide array of coumarin derivatives. researchgate.netorganic-chemistry.org

Synthesis of this compound

The synthesis of the this compound core structure is a fundamental starting point for the development of more complex derivatives.

General Synthetic Procedures for this compound

The primary and most common method for synthesizing the 6,8-diiodocoumarin scaffold involves the condensation of 3,5-diiodosalicylaldehyde with compounds containing an active methylene group. researchgate.net This approach is a variant of classic coumarin syntheses like the Knoevenagel or Perkin reactions. The reaction typically involves a basic catalyst, such as piperidine or sodium acetate, in a suitable solvent like ethanol (B145695) or acetic anhydride.

For instance, the condensation of 3,5-diiodosalicylaldehyde with various active methylene compounds such as diethyl malonate, ethyl acetoacetate, or malononitrile, leads to the formation of the corresponding this compound derivatives with different substituents at the C-3 position. researchgate.netmdpi.com A subsequent hydrolysis step can be employed to convert ester groups at the C-3 position into a carboxylic acid. For example, ethyl 6,8-diiodo-2-oxo-2H-chromene-3-carboxylate can be hydrolyzed using lithium hydroxide (B78521) (LiOH) in a methanol (B129727)/water mixture to yield 6,8-diiodo-2-oxo-2H-chromene-3-carboxylic acid. mdpi.com

The table below summarizes typical condensation reactions for the synthesis of C-3 substituted 6,8-diiodocoumarins.

Table 1: Synthesis of 6,8-Diiodocoumarin Derivatives from 3,5-Diiodosalicylaldehyde

| Active Methylene Compound | C-3 Substituent | Catalyst/Conditions | Resulting Product | Reference |

|---|---|---|---|---|

| Diethyl Malonate | -COOEt | Piperidine/Ethanol | Ethyl 6,8-diiodo-2-oxo-2H-chromene-3-carboxylate | mdpi.com |

| Ethyl Acetoacetate | -COCH₃ | Piperidine/Ethanol | 3-Acetyl-6,8-diiodo-2H-chromen-2-one | researchgate.net |

Stereochemical Considerations in Synthesis (If applicable)

For the synthesis of the parent this compound ring system, stereochemical considerations are generally not applicable. The core coumarin scaffold is a planar, aromatic system and is therefore achiral. Synthesis of the basic structure does not create any stereocenters. However, stereochemistry becomes a critical factor when substituents are introduced, particularly at the C-3 or C-4 positions, which can lead to the formation of chiral centers or geometric isomers (E/Z isomers) depending on the nature of the substituent.

Synthesis of Structural Analogs and Derivatives of this compound

The modification of the this compound scaffold is crucial for developing analogs with varied properties. This includes adding further substituents, altering the existing halogen atoms, or incorporating the scaffold into larger molecular structures.

Introduction of Additional Substituents (e.g., at C-3)

The C-3 position of the coumarin ring is a common site for chemical modification. Starting with a precursor like 3-acetyl-6,8-diiodo-2H-chromen-2-one, a variety of derivatives can be synthesized. researchgate.net The acetyl group serves as a versatile chemical handle for further elaboration.

Key synthetic transformations at the C-3 position include:

Bromination : The acetyl group at C-3 can be brominated. For example, treatment of 3-acetyl-6,8-diiodocoumarin with bromine in acetic acid yields 3-bromo-6,8-diiodocoumarin. researchgate.net

Condensation Reactions : The C-3 acetyl group can undergo condensation with various reagents. Reaction with dimethylformamide-phosphoryl chloride (DMF/POCl₃) under Vilsmeier-Haack conditions can introduce a formyl group or related derivatives. researchgate.net Condensation with aromatic aldehydes can produce chalcone-like structures, such as 3-(3-arylacryloyl)-6,8-diiodocoumarin derivatives. researchgate.net

Synthesis of Nitriles and Carboxylates : Direct condensation of 3,5-diiodosalicylaldehyde with malononitrile or diethyl malonate provides a straightforward route to C-3 nitrile and carboxylate derivatives, respectively. mdpi.com The nitrile derivative, 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile, has been synthesized with a reported yield of 68%. mdpi.com

Table 2: Examples of C-3 Substituted this compound Analogs

| Starting Material | Reagent(s) | C-3 Substituent | Product Name | Reference |

|---|---|---|---|---|

| 3,5-Diiodosalicylaldehyde | Ethyl cyanoacetate | -CN | 6,8-Diiodo-2-oxo-2H-chromene-3-carbonitrile | mdpi.com |

| 3-Acetyl-6,8-diiodo-2H-chromen-2-one | Br₂/AcOH | -Br | 3-Bromo-6,8-diiodocoumarin | researchgate.net |

Halogen Exchange and Introduction of Other Halogen Atoms (e.g., Bromine at 6,8-positions for comparative studies)

For comparative studies, the synthesis of analogs with different halogens at the 6 and 8 positions, such as bromine, is of significant interest. The most direct route to these analogs is not typically through halogen exchange of the diiodo compound but rather by starting with the appropriately halogenated salicylaldehyde. For example, 6,8-dibromo-2H-chromen-2-one derivatives are synthesized from 3,5-dibromosalicylaldehyde (B1199182) using the same condensation methodologies described for their diiodo counterparts. mdpi.commdpi.com

While direct halogen exchange on the electron-rich aromatic ring of the coumarin is challenging, modern methods offer potential pathways. These include transition metal-catalyzed processes or acid-mediated nucleophilic halogen exchange. caltech.eduresearchgate.net For instance, acid-mediated methods have been effective in converting aryl chlorides to aryl iodides using sodium iodide, suggesting that a reverse exchange (iodo- to bromo-) might be feasible under specific conditions, although this is not a commonly reported route for this specific scaffold. researchgate.net Magnesium-halogen exchange protocols are also a powerful tool in arene functionalization, but their application would likely be more suitable for introducing other functional groups rather than exchanging one halogen for another. nih.gov

Table 3: Comparison of 6,8-Dihalo-2-oxo-2H-chromene-3-carbonitrile Synthesis

| Starting Aldehyde | Active Methylene | Product | Yield | Reference |

|---|---|---|---|---|

| 3,5-Diiodosalicylaldehyde | Malononitrile | 6,8-Diiodo-2-oxo-2H-chromene-3-carbonitrile | 68% | mdpi.com |

Synthesis of Hybrid Molecules Incorporating the this compound Moiety

The this compound scaffold can be integrated into larger, more complex "hybrid" molecules, often by building additional heterocyclic rings onto the coumarin core. These syntheses frequently utilize a functional group at the C-3 position as a reactive handle.

For example, the reaction of 3-acetyl-6,8-diiodocoumarin with malononitrile can lead to the formation of a pyridine-containing hybrid, specifically a chromeno[4,3-b]pyridine derivative. researchgate.netresearchgate.net Similarly, reactions of C-3 substituted coumarins with reagents like hydrazine (B178648) can lead to the formation of pyrazole (B372694) hybrids. researchgate.net The synthesis of hybrid molecules is a broad field, with strategies developed for linking coumarins to a wide array of other bioactive moieties such as thiophenes, pyrans, and thiazoles, often starting from a 3-acetyl or 3-(2-bromoacetyl)coumarin precursor. mdpi.comjst.go.jp

A specific example involves the reaction of 3-acetyl-6,8-diiodo-2H-chromen-2-one with malononitrile, which can yield 2-(6,8-diiodo-2-oxo-2H-chromen-3-yl)-7,9-diiodo-4-methyl-5H-chromeno[4,3-b]pyridin-5-one, a complex hybrid molecule resulting from further cyclization and iodination. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. In the context of this compound synthesis, green chemistry principles are being applied to minimize the environmental impact of traditional synthetic routes. These approaches focus on the use of less hazardous reagents, alternative energy sources to reduce energy consumption, and the development of catalytic systems that are efficient and recyclable. Key strategies include microwave-assisted synthesis, ultrasound-promoted reactions, and the use of eco-friendly catalysts and solvents.

One of the primary routes for synthesizing the coumarin backbone is the Pechmann condensation. iiste.orgnih.gov Green adaptations of this method often involve replacing hazardous acid catalysts with solid acid catalysts or performing the reaction under solvent-free conditions, frequently with the aid of microwave or ultrasound irradiation to accelerate the reaction and improve yields. nih.govnih.govderpharmachemica.com For the synthesis of 6,8-diiodocoumarin derivatives, a key precursor is 3,5-diiodosalicylaldehyde, which can be condensed with active methylene compounds. researchgate.net

Recent research has highlighted several green techniques applicable to the synthesis of coumarins, which can be extrapolated for the preparation of this compound. These methods aim to reduce reaction times, simplify work-up procedures, and decrease the generation of toxic waste.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering rapid reaction times and often higher yields compared to conventional heating methods. researchgate.net In the context of coumarin synthesis via the Pechmann condensation, microwave irradiation has been successfully employed. For instance, the reaction of phenols with β-ketoesters can be efficiently carried out under solvent-free conditions using catalysts like FeF3 or fly ash. nih.govderpharmachemica.com

The use of an environmentally friendly catalyst such as FeF3 under microwave irradiation provides a one-pot, green synthesis with advantages like high yields, shorter reaction times, and easy product isolation. mdpi.com This methodology has been demonstrated for various substituted phenols and could be adapted for the synthesis of this compound from 3,5-diiodosalicylaldehyde.

Table 1: Comparison of Catalysts in Microwave-Assisted Pechmann Condensation

| Catalyst | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| FeF3 | Solvent-free, Microwave | Short | High | mdpi.com |

| Fly Ash | Solvent-free, Microwave | Not specified | Good to Excellent | derpharmachemica.com |

| SnCl2·2H2O | Solvent-free, Microwave (800W) | 3-30 min | Moderate-High | rasayanjournal.co.in |

Ultrasound-Assisted Synthesis

The Pechmann reaction for the synthesis of substituted coumarins has been effectively catalyzed by poly(4-vinylpyridinium) hydrogen sulfate (B86663) under ultrasound irradiation at room temperature and neat (solvent-free) conditions. nih.gov This approach offers significant improvements in terms of product yield, operational simplicity, and the avoidance of toxic catalysts and solvents. nih.gov The catalyst is also reusable, adding to the green credentials of the method. nih.gov The synthesis of 3-aryl coumarin derivatives has also been achieved with improved yields and faster reaction times using ultrasound. scirp.org

Table 2: Ultrasound-Assisted Synthesis of Coumarin Derivatives

| Catalyst | Solvent | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Poly(4-vinylpyridinium) hydrogen sulfate | Neat | Ultrasound, Room Temp. | Short | High | nih.gov |

| K2CO3 | Tetrahydrofuran | Ultrasound | 15-30 min | High | scirp.org |

Eco-Friendly Catalysis and Iodination

A crucial step in the synthesis of this compound is the introduction of iodine atoms at the 6 and 8 positions of the coumarin ring. A green approach to this iodination is essential. An environmentally benign protocol for the ortho-selective monoiodination of hydroxycoumarins has been developed using potassium iodide and ammonium (B1175870) peroxodisulfate in aqueous methanol at room temperature. This method is metal-free and compatible with various functional groups. While this method is for mono-iodination, its principles point towards greener pathways for di-iodination.

For the formation of the coumarin ring itself, the use of recyclable solid acid catalysts like Amberlyst-15 under solvent-free conditions presents a green alternative to traditional homogeneous acid catalysts. iiste.org This heterogeneous catalyst can be easily recovered and reused, minimizing waste. iiste.org

The synthesis of coumarin derivatives in deep eutectic solvents (DES) represents another green approach, where the DES can act as both the solvent and the catalyst. nih.gov These solvents are often biodegradable and have low toxicity.

Structure Activity Relationship Sar Studies of 6,8 Diiodo 2h Chromen 2 One Derivatives

Influence of Substituents at C-3 on Activity Profiles

The C-3 position of the coumarin (B35378) nucleus is a common site for chemical modification, and the nature of the substituent at this position has a profound effect on the biological activity of 6,8-diiodo-2H-chromen-2-one derivatives. A wide array of functional groups can be introduced, leading to diverse activity profiles.

The synthesis of various 6,8-diiodo-coumarin derivatives often begins with the condensation of 3,5-diiodosalicylaldehyde (B1329479) with active methylene (B1212753) compounds, directly installing a substituent at the C-3 position. sapub.org Examples of C-3 substituents that have been incorporated onto the 6,8-diiodo coumarin scaffold include:

Cyano (-CN) : As mentioned previously, 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile shows significant antiproliferative activity. researchgate.net The small, electron-withdrawing nitrile group appears to be highly favorable for this effect.

Ester (-COOEt) : The introduction of an ethyl carboxylate group leads to the formation of ethyl 6,8-diiodocoumarin-3-carboxylate . sapub.org

Acetyl (-COCH₃) : The 3-acetyl-6,8-diiodocoumarin derivative serves as a versatile intermediate. sapub.org This acetyl group can be further reacted to create more complex heterocyclic systems, such as pyrazole (B372694) derivatives, by reacting it with reagents like phenylhydrazine. sapub.org

Studies on other coumarin scaffolds reinforce the importance of the C-3 substituent. In a series of 7-hydroxycoumarins, derivatives with bulkier groups at C-3, such as a bromine atom or a phenyl ring, demonstrated nanomolar activity as P-gp modulators. uniba.it Furthermore, extensive research on 3-acetylcoumarin (B160212) (without the di-iodo substitution) shows it can be a starting point for synthesizing a variety of fused heterocyclic systems, including pyran and dihydropyridine (B1217469) derivatives, which have shown potent anticancer activities. jst.go.jp This suggests that attaching larger ring systems to the C-3 position of this compound could be a fruitful strategy for developing new therapeutic agents.

| C-3 Substituent on this compound Core | Resulting Compound Name | Source |

| Cyano (-CN) | 6,8-Diiodo-2-oxo-2H-chromene-3-carbonitrile | researchgate.netsapub.org |

| Ethyl Carboxylate (-COOEt) | Ethyl 6,8-diiodocoumarin-3-carboxylate | sapub.org |

| Acetyl (-COCH₃) | 3-Acetyl-6,8-diiodocoumarin | sapub.org |

| 3-Arylacryloyl | 3-(3-Arylacryloyl)-6,8-diiodocoumarin | sapub.org |

| Pyrazole (derived from 3-acetyl) | 3-(6,8-Diiodocoumarin-3-yl-1-phenyl-1H-pyrazole-4-aldehyde) | sapub.org |

Effects of Modifications at Other Positions (e.g., C-4, C-7)

While the 6,8-diiodo pattern is fixed, modifications at other positions, primarily C-4 and C-7, are critical in the broader context of coumarin SAR. Since the core subject has iodine at C-6 and C-8, modification at C-7 would involve replacing a different substituent. Therefore, the C-4 position represents the most viable point for further derivatization to modulate activity.

SAR studies on various coumarin series have consistently shown that the C-4 position plays a key role in determining biological potency.

Nature of the Substituent : Research on Mcl-1 inhibitors revealed that introducing a hydrophobic, electron-withdrawing group at the C-4 position of a 6,7-dihydroxycoumarin scaffold enhanced inhibitory capacity. nih.gov Conversely, a hydrophilic group at this position was detrimental to the inhibitory potency. nih.gov

Specific Groups : In one study, the 4-trifluoromethyl group was found to be particularly effective, with 4-trifluoromethyl-6,7-dihydroxycoumarin displaying the most potent inhibitory activity against Mcl-1. nih.gov Other C-4 substituents that have been explored in different coumarin series include methyl and phenyl groups, each imparting distinct properties to the parent molecule. mdpi.com

The substitution at the C-7 position is also known to be crucial for the activity of many coumarin derivatives. nih.gov For example, a hydroxyl group at C-7 is a common feature in many biologically active coumarins and often serves as an attachment point for linkers in the design of hybrid molecules. uniba.itnih.gov While the subject molecule is this compound, these principles suggest that replacing one of the iodine atoms with a different functional group, or modifying the C-4 position, are key strategies for optimization.

| Position of Modification (on general coumarin core) | Favorable Substituent Type | Unfavorable Substituent Type | Source |

| C-4 | Hydrophobic, electron-withdrawing (e.g., -CF₃) | Hydrophilic | nih.gov |

| C-4 | Phenyl, Methyl | (Context-dependent) | mdpi.com |

| C-7 | Hydroxyl (-OH) | (Context-dependent) | uniba.itnih.gov |

Rational Design Principles for New this compound Analogs

The rational design of new analogs of this compound is guided by the SAR principles gleaned from existing research. The goal is to synthesize novel compounds with improved potency, selectivity, and drug-like properties. nih.govnih.gov Key design principles include:

Leverage the Di-Iodo Scaffold : The 6,8-diiodo substitution pattern should be retained as a core structural motif, as it has been shown to be beneficial for specific activities like antiproliferation. researchgate.net The iodine atoms likely contribute to favorable hydrophobic and halogen-bonding interactions with target proteins.

Systematic Modification of the C-3 Position : The C-3 position is a versatile handle for tuning activity. Small, electron-withdrawing groups like nitrile (-CN) have proven effective. researchgate.net A systematic exploration of other small polar groups or the introduction of various heterocyclic rings could yield compounds with novel or improved activity profiles. sapub.orguniba.itjst.go.jp

Exploration of the C-4 Position : Based on general coumarin SAR, the C-4 position should be explored by introducing a variety of substituents. Priority should be given to hydrophobic and electron-withdrawing groups, such as trifluoromethyl (-CF₃) or substituted aryl rings, which have been shown to enhance potency in other coumarin systems. nih.gov

Use of Computational Chemistry : Modern drug design heavily relies on in silico methods. nih.gov Molecular docking can be used to predict how newly designed analogs will bind to a specific protein target. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can identify key molecular descriptors correlated with biological activity, helping to prioritize which analogs to synthesize. mdpi.com Molecular dynamics simulations can further clarify the stability and binding mode of the most promising compounds within their target's active site. nih.gov

By combining these principles, researchers can move beyond random screening and intelligently design the next generation of this compound analogs for specific therapeutic applications.

Conformational Analysis and its Correlation with Activity

Conformational analysis is the study of the different three-dimensional (3D) shapes a molecule can adopt and how these shapes influence its biological activity. fiveable.me For a drug molecule to be effective, it must adopt a specific conformation to bind optimally to its biological target.

Computational studies are essential for understanding these conformational aspects:

Molecular Docking and Dynamics : These tools are used to simulate the interaction between a ligand (the coumarin derivative) and its target protein. nih.gov They can reveal the precise binding mode, including which parts of the molecule form hydrogen bonds, hydrophobic interactions, or halogen bonds. The stability of these interactions over time, as analyzed by molecular dynamics, is often correlated with the compound's inhibitory potency. mdpi.com

Electronic and Steric Effects : The iodine atoms are strongly electron-withdrawing and create specific electronic characteristics on the benzene (B151609) ring portion of the coumarin. Theoretical studies on substituted coumarins have shown that the position of substituents significantly alters the electronic landscape of the molecule. mdpi.com For example, substituents at C-6 and C-8 have a different electronic influence than a substituent at C-7, which can directly affect how the molecule is recognized by a target protein. mdpi.com

In essence, while the this compound scaffold provides a rigid anchor, the flexibility and electronic nature of its side chains, particularly at the C-3 and C-4 positions, determine the molecule's ability to fit into a protein's binding pocket. A thorough conformational analysis, correlated with activity data, is indispensable for understanding the SAR at a 3D level and for the rational design of more effective derivatives.

Mechanistic Investigations of 6,8 Diiodo 2h Chromen 2 One in Biological Systems Preclinical

Antiproliferative and Apoptotic Mechanisms in Cancer Cell Lines

Derivatives of 6,8-Diiodo-2H-chromen-2-one have demonstrated notable antiproliferative effects against cancer cells. researchgate.net Investigations into its mechanisms of action reveal a multi-faceted approach involving the induction of programmed cell death (apoptosis), modulation of the cell division cycle, generation of reactive oxygen species, and inhibition of critical cellular pathways.

A key mechanism underlying the anticancer potential of di-iodinated coumarins is the induction of apoptosis. Studies on 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile, a closely related derivative, have shown that it effectively induces apoptosis in TPC-1 thyroid cancer cells. researchgate.netnih.gov Apoptosis is a controlled, programmed form of cell death that often involves the activation of a cascade of enzymes called caspases.

The process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. In many cellular systems, the activation of an initiator caspase, such as caspase-8, is a critical step. mdpi.com Caspase-8 can then activate downstream executioner caspases or amplify the apoptotic signal through the mitochondria by cleaving a cytosolic substrate, leading to the release of cytochrome c. mdpi.com The release of cytochrome c from mitochondria is a pivotal event that leads to the activation of other caspases. mdpi.com Research on the broader class of coumarins has shown they can exert their anticancer effects by inducing caspase-9 mediated apoptosis, which is central to the intrinsic pathway. Furthermore, the activation of caspase-6 has been identified as a direct step in activating caspase-8 within the cytochrome c-induced apoptosis pathway, highlighting the intricate network of caspase activation. scielo.br

In addition to inducing apoptosis, 6,8-diiodinated coumarin (B35378) derivatives disrupt the normal progression of the cell cycle in cancer cells. The cell cycle is a series of events that leads to cell division and replication. Disrupting this cycle can halt the proliferation of cancer cells.

Specifically, treatment of TPC-1 thyroid cancer cells with 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile resulted in a modest but significant arrest of cells in the G2/M phase. researchgate.netnih.gov The G2/M checkpoint prevents cells from entering mitosis (M phase) if there is DNA damage, allowing for repair or, if the damage is too severe, triggering apoptosis. An arrest at this phase is a common mechanism for many anticancer agents. core.ac.uknih.gov This arrest in the G2/M phase was accompanied by a concurrent decrease in the population of cells in the S phase, which is the phase of DNA synthesis. researchgate.netnih.gov This reduction indicates an inhibition of DNA replication, further contributing to the compound's antiproliferative effect. nih.gov

| Cell Line | Compound | Effect on Cell Cycle | Source(s) |

| TPC-1 (Thyroid Cancer) | 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile | Increase in G2/M phase, Decrease in S phase | researchgate.netnih.gov |

The cellular redox environment plays a critical role in cell fate, and its modulation is a key strategy in cancer therapy. Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis. chiet.edu.egvulcanchem.com

Investigations have revealed that treatment with 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile leads to a significant increase in the intracellular levels of ROS in TPC-1 thyroid cancer cells. researchgate.netresearchgate.net This elevation of oxidative stress is a plausible mechanism contributing to the observed apoptosis and cell cycle arrest. core.ac.uk ROS can damage essential macromolecules like DNA, proteins, and lipids, leading to cellular dysfunction and death. chiet.edu.egnih.gov While cancer cells often have higher basal levels of ROS compared to normal cells, a further increase beyond a certain threshold can be cytotoxic, a vulnerability that can be exploited by therapeutic agents. nih.gov

The antiproliferative activity of coumarins is also linked to their ability to interfere with specific enzymes and signaling pathways that are crucial for cancer cell growth and survival. While direct enzymatic inhibition data for this compound is limited, studies on the broader coumarin class provide significant insights.

Coumarin derivatives have been found to inhibit tumor-promoting signal transduction pathways. researchgate.net A particularly important target is the PI3K/Akt/mTOR pathway, which is frequently overactive in many cancers and plays a central role in cell proliferation, survival, and metabolism. researchgate.net Certain coumarin derivatives have shown inhibitory activity against PI3K (Phosphoinositide 3-kinase). researchgate.net For instance, 6-bromo-3-[(4-fluorobenzyl)sulfonyl]-2H-chromen-2-one displayed significant inhibitory action against PI3K. researchgate.net Inhibition of this pathway can suppress cancer cell growth and induce apoptosis. researchgate.net Other related halogenated coumarins are thought to interfere with processes like estrogen synthesis or act as inhibitors of cytochrome P450 enzymes, which are involved in the metabolism of various compounds, including carcinogens. chiet.edu.eg

Antimicrobial Action Pathways

Coumarins are recognized as a class of natural compounds with a wide spectrum of biological activities, including antimicrobial properties. researchgate.net Their core structure serves as a scaffold for the development of new antibacterial agents.

The antibacterial mechanism of many coumarin derivatives is attributed to their ability to inhibit bacterial DNA gyrase. This enzyme is essential for bacterial DNA replication, and its inhibition by coumarins occurs through binding to the B subunit, which blocks its ATPase activity and prevents DNA supercoiling. This mechanism of action is distinct from many existing antibiotic classes, making coumarins a promising scaffold for developing drugs to combat resistant bacteria.

While comprehensive mechanistic studies specifically for this compound are not extensively detailed in the available literature, a number of its derivatives have been synthesized and screened for antimicrobial activity. Research on other iodinated coumarins has demonstrated potent activity against mycobacterial strains, including Mycobacterium tuberculosis. Furthermore, various coumarin derivatives have shown efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria like Escherichia coli. nih.gov The specific substitutions on the coumarin ring, including the presence and position of halogen atoms, are known to significantly influence the potency and spectrum of antibacterial activity. vulcanchem.com For example, a study on iodinated-4-aryloxymethyl-coumarins found that the position of the iodine atom on the coumarin structure was critical for antimycobacterial efficacy.

| General Compound Class | Proposed Antibacterial Mechanism | Example Target Organisms | Source(s) |

| Coumarins | Inhibition of DNA gyrase (ATPase activity) | Staphylococcus aureus, Bacillus cereus, Escherichia coli | nih.gov |

| Iodinated Coumarins | Not fully specified; potent activity observed | Mycobacterium tuberculosis |

Antifungal Properties and Mechanisms

The coumarin scaffold, a core component of this compound, is recognized for its wide range of antimicrobial activities. nih.gov Research into coumarin derivatives has shown that modifications, particularly the addition of halogens, can significantly enhance their antifungal potency. nih.govresearchgate.net Studies have indicated that halogenated coumarins are effective in vitro inhibitors of fungal growth against various soil-borne plant pathogenic fungi, including Macrophomina phaseolina, Phytophthora spp., Rhizoctonia spp., and Pythium spp. nih.gov

Derivatives of coumarin that are brominated, iodinated, and chlorinated have been identified as highly active antifungal agents. nih.gov These halogenated compounds have demonstrated higher antifungal activity and greater stability compared to the parent coumarin molecule. nih.govnih.gov Notably, these derivatives have been shown to maintain 100% inhibition of fungal growth for over three weeks in vitro, suggesting a lasting effect. nih.gov The mechanism is believed to involve the function of these cyclic compounds as natural pesticidal defense molecules. nih.govnih.gov While specific mechanistic studies on this compound were not found, the strong performance of iodinated coumarins in general suggests that this compound could serve as a promising scaffold for developing new antifungal agents. nih.govresearchgate.net Recent research has also focused on coumarin derivatives as inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration, presenting another potential mechanism of action. acs.org

Antituberculosis Activity

The coumarin nucleus is a significant scaffold in the search for novel anti-tuberculosis (anti-TB) drugs. researchgate.netespublisher.com Structure-activity relationship (SAR) studies reveal that substitutions on the coumarin ring are critical for antimycobacterial efficacy. researchgate.net Halogenation, in particular, has been shown to be a key strategy for enhancing activity against Mycobacterium tuberculosis. sci-hub.sechula.ac.th

Research on coumarin-thiazoline hybrids demonstrated that compounds with halogen substituents (–Cl & –Br) at the C-6 and C-7 positions of the coumarin ring exhibited potent anti-TB activity, with Minimum Inhibitory Concentrations (MICs) as low as 0.09 μg/ml. sci-hub.se Specifically, a chloro-substituent at the C-6 position resulted in a significantly improved MIC of 0.09 μg/ml, while a bromo-substituent at the same position gave an MIC of 0.19 μg/ml. sci-hub.se Although direct studies on this compound are limited, the established importance of halogenation at these positions suggests its potential. researchgate.netsci-hub.se The addition of bulky halogen atoms like bromine and iodine is considered a favorable modification for improving the anti-TB profile of coumarin-based compounds. chula.ac.th

Anti-Inflammatory Effects and Associated Molecular Targets

Coumarins and their derivatives are well-documented for their anti-inflammatory properties, which are attributed to several molecular mechanisms. nih.govnih.govnih.gov A primary mechanism is the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govresearchgate.net These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, which are critical mediators of inflammation. nih.gov By inhibiting COX and LOX, coumarins can effectively reduce inflammation and associated edema. researchgate.net

Furthermore, coumarins exert anti-inflammatory effects through their antioxidant activity and modulation of crucial signaling pathways. nih.govnih.gov They can interact with the Nrf2 signaling pathway, which is vital for regulating antioxidant and anti-inflammatory responses. nih.gov Activation of the Nrf2/Keap1 pathway can lead to the suppression of NF-κB, a transcription factor that plays a central role in orchestrating the inflammatory response. nih.gov The anti-inflammatory activity of coumarin derivatives has been linked to their ability to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress, a key contributor to inflammatory pathogenesis. nih.govresearchgate.net While specific preclinical data on the anti-inflammatory action of this compound is not available, the established mechanisms of the broader coumarin class provide a strong basis for its potential efficacy. rsc.org The presence of halogens can further modulate these biological activities. mdpi.com

Antioxidant Mechanisms and Radical Scavenging Activity

The antioxidant potential of the coumarin scaffold is a well-established property, contributing to many of its other biological effects. nih.govnih.gov The mechanism often involves the scavenging of free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. researchgate.netscispace.com While direct studies on this compound are limited, research on structurally related di-iodinated compounds provides significant insight into its potential antioxidant mechanisms.

Studies on 6,8-diiodo-substituted 3-dithiocarbamic flavanones, which share the benzopyran core with coumarins, have demonstrated potent radical scavenging activity. mdpi.comnih.gov These di-iodinated flavanones exhibited better antioxidant properties against both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals than the standards, butylated hydroxytoluene (BHT) and ascorbic acid. mdpi.comnih.govnih.gov The high activity of 6,8-dihalogenated flavanones compared to monohalogenated analogues suggests that the substitution pattern is crucial for radical scavenging. nih.gov The mechanism is believed to involve the formation of a stable free radical intermediate at the C-3 position of the benzopyran ring. nih.gov

Furthermore, a related di-iodinated coumarin, 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile, was found to significantly increase the levels of reactive oxygen species (ROS) in cancer cells, indicating its ability to modulate cellular redox balance. mdpi.com The antioxidant activity of flavonoids and related compounds is generally dependent on the number and position of hydroxyl groups and is influenced by other substitutions like halogens. nih.govoregonstate.edu

| Compound | Radical Scavenging Assay | Activity (IC50) | Reference |

|---|---|---|---|

| 6,8-Diiodo-2-(4-fluorophenyl)-4-oxochroman-3-yl-morpholine-4-carbodithioate | DPPH | 15 nM | mdpi.com |

| 6,8-Diiodo-2-(4-chlorophenyl)-4-oxochroman-3-yl-morpholine-4-carbodithioate | DPPH | 14 nM | mdpi.com |

| 6,8-Diiodo-2-(4-bromophenyl)-4-oxochroman-3-yl-morpholine-4-carbodithioate | DPPH | 14 nM | mdpi.com |

| 6,8-Diiodo-2-phenyl-4-oxochroman-3-yl-morpholine-4-carbodithioate | DPPH | 13 nM | nih.gov |

| Ascorbic Acid (Standard) | DPPH | 17 nM | nih.gov |

| Butylated hydroxytoluene (BHT) (Standard) | DPPH | 19 nM | nih.gov |

Enzyme Inhibition Mechanisms (beyond direct anticancer targets)

The coumarin scaffold is a recognized framework for the development of monoamine oxidase (MAO) inhibitors, which are therapeutic targets for neurodegenerative diseases. nih.govsci-hub.seresearchgate.net The inhibitory activity and selectivity towards the two isoforms, MAO-A and MAO-B, can be modulated by substitutions on the coumarin ring. nih.gov Halogenation has been explored as a strategy to enhance this inhibitory potential. acs.orgnih.gov

Studies on a series of halogenated coumarin-chalcone hybrids revealed them to be potent and selective inhibitors of MAO-B. acs.orgnih.govacs.orgresearchgate.net For instance, a compound featuring a 4-fluorophenyl group (CC1) and another with a 4-chlorophenyl group (CC2) were the most potent inhibitors of MAO-B, with IC50 values of 0.69 µM and 0.51 µM, respectively. acs.orgnih.gov These compounds displayed high selectivity for MAO-B over MAO-A. acs.orgnih.gov Kinetic studies showed that these molecules act as reversible and competitive inhibitors of MAO-B. nih.govresearchgate.net While these specific compounds are coumarin-chalcone hybrids, the findings underscore the importance of the halogenated coumarin moiety for MAO-B inhibition. acs.org The structure-activity relationship indicates that the position and nature of the halogen atom significantly influence the inhibitory activity. acs.org

| Compound ID | Structure Detail | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |

|---|---|---|---|---|---|

| CC1 | Coumarin-chalcone with 4-F on phenyl ring B | > 40 | 0.69 | > 58.0 | acs.orgnih.gov |

| CC2 | Coumarin-chalcone with 4-Cl on phenyl ring B | > 40 | 0.51 | > 78.4 | acs.orgnih.gov |

| CC3 | Coumarin-chalcone with 4-Br on phenyl ring B | > 40 | 1.50 | > 26.7 | acs.org |

| Toloxatone (Standard) | MAO-A Inhibitor | 5.20 | > 40 | - | acs.org |

| Lazabemide (Standard) | MAO-B Inhibitor | > 40 | 0.09 | - | acs.org |

Dipeptidyl peptidase III (DPP III) is a zinc-dependent exopeptidase implicated in various pathophysiological processes, making it a target for inhibitor development. nih.govnih.govresearchgate.netirb.hr Research has identified coumarin derivatives as a novel class of human DPP III (hDPP III) inhibitors. nih.govnih.govresearchgate.net

A study evaluating forty different coumarin compounds for their inhibitory effect on hDPP III found that the substitution pattern on the coumarin ring is critical for activity. nih.govresearchgate.net While the most potent inhibitors in the study were hydroxylated derivatives, the influence of halogenation was also noted. nih.govmdpi.com A compound with a single bromo group at the C6 position showed an inhibition rate of 28.5%. researchgate.net Interestingly, a derivative with dibromo substituents at both the C6 and C8 positions exhibited an increased inhibitory potential of 29.4% compared to a monosubstituted analogue, which was inactive. nih.gov This finding suggests that di-halogenation at the 6 and 8 positions, as seen in this compound, could be a favorable structural feature for DPP III inhibition.

| Compound Description | Substituents on Coumarin Ring | % hDPP III Inhibition at 10 µM | Reference |

|---|---|---|---|

| 3-Acetyl-6-bromo-2H-chromen-2-one | 3-acetyl, 6-bromo | 28.5% | nih.govresearchgate.net |

| 3-Acetyl-6-chloro-2H-chromen-2-one | 3-acetyl, 6-chloro | Not Active | nih.gov |

| 3-Benzoyl-6,8-dibromo-2H-chromen-2-one | 3-benzoyl, 6,8-dibromo | Not Active | nih.gov |

| 3-Acetyl-6,8-dibromo-2H-chromen-2-one | 3-acetyl, 6,8-dibromo | 29.4% | nih.gov |

| 3-Benzoyl-7-hydroxy-2H-chromen-2-one | 3-benzoyl, 7-hydroxy | 100.0% (IC50 = 1.10 µM) | nih.govnih.govresearchgate.net |

| 7-Hydroxycoumarin | 7-hydroxy | 2.1% | nih.gov |

| Coumarin (unsubstituted) | None | Not Active | nih.gov |

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a significant role in inflammation and pain. It is induced by inflammatory stimuli and is responsible for the production of prostaglandins that mediate these responses. Consequently, the inhibition of COX-2 is a key mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs). Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with older, non-selective NSAIDs that also inhibit the related COX-1 enzyme.

A review of the scientific literature reveals no available preclinical studies that have investigated or reported on the ability of this compound to inhibit the COX-2 enzyme. Therefore, its activity profile and potential as a selective or non-selective COX-2 inhibitor remain undetermined.

Table 1: Research Findings on COX-2 Inhibition by this compound

| Parameter | Finding |

| Inhibitory Activity (IC₅₀) | Data not available |

| Mechanism of Inhibition | Not investigated |

| Selectivity for COX-2 vs. COX-1 | Not determined |

Aromatase-Steroid Sulfatase Inhibition

Aromatase is a critical enzyme in the biosynthesis of estrogens, while steroid sulfatase (STS) is involved in the hydrolysis of steroid sulfates, providing another pathway for the formation of active estrogens. The concurrent inhibition of both aromatase and STS is a therapeutic strategy being explored for hormone-dependent cancers, with the aim of achieving a more complete blockade of estrogen production. Compounds capable of inhibiting both enzymes are known as dual aromatase-sulfatase inhibitors (DASIs).

There are no published preclinical data on the inhibitory effects of this compound on either aromatase or steroid sulfatase. Its potential as a single or dual inhibitor of these enzymes has not been reported in the scientific literature.

Table 2: Research Findings on Aromatase and Steroid Sulfatase Inhibition by this compound

| Target Enzyme | Inhibitory Activity (IC₅₀) |

| Aromatase | Data not available |

| Steroid Sulfatase (STS) | Data not available |

Modulation of Drug Efflux Pumps (e.g., P-glycoprotein)

P-glycoprotein (P-gp) is a well-characterized drug efflux pump that is a member of the ATP-binding cassette (ABC) transporter family. It plays a crucial role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy. The modulation or inhibition of P-gp is a strategy to overcome MDR and enhance the effectiveness of cancer therapies.

A thorough search of scientific databases indicates that no preclinical studies have been conducted to evaluate the effect of this compound on the function of P-glycoprotein or other drug efflux pumps. Its capacity to act as a modulator, inhibitor, or substrate of P-gp is currently unknown.

Table 3: Research Findings on P-glycoprotein Modulation by this compound

| Parameter | Finding |

| Inhibitory Effect on P-gp | Not investigated |

| Substrate Potential | Not determined |

| Reversal of Multidrug Resistance | Not evaluated |

Computational and Theoretical Studies on 6,8 Diiodo 2h Chromen 2 One

Molecular Docking Simulations to Predict Binding Affinities and Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and interaction patterns of a ligand with the active site of a target protein.

For coumarin (B35378) derivatives, molecular docking simulations have been instrumental in identifying potential biological targets and elucidating binding modes. Studies on various coumarin hybrids have used docking to assess their binding potential against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease. mdpi.com The evaluation in these simulations is often based on scoring functions, such as the ChemGauss4 scoring function, where a more negative score indicates a higher predicted binding affinity. mdpi.com

In the case of 6,8-Diiodo-2H-chromen-2-one, while specific docking studies on this exact compound are not extensively detailed in the provided context, research on analogous halogenated coumarins provides significant insights. For instance, docking studies on a series of coumarin-triazole-isatin hybrids revealed that halogen substituents significantly influence binding affinity. mdpi.com Fluorine- and chlorine-substituted derivatives showed good to moderate inhibitory activity against BChE. mdpi.com This suggests that the iodine atoms at the C6 and C8 positions of this compound would play a crucial role in forming interactions, likely hydrophobic or halogen bonds, within a protein's active site.

Docking studies on benzothiazolyl-coumarin derivatives targeting a human coronavirus nucleocapsid protein predicted promising binding energies. nih.govacs.org Notably, a derivative containing two bromine atoms (a heavy halogen like iodine) was identified as the most active agent, forming five significant bonds with the target. nih.govacs.org This highlights the potential for di-halogenated coumarins to exhibit strong binding affinities. The interactions contributing to the stability of such ligand-protein complexes typically include hydrogen bonds and hydrophobic interactions. frontiersin.orgacs.org

Table 1: Representative Binding Affinities of Related Coumarin Derivatives from Molecular Docking Studies

| Compound Class | Target Protein | Key Findings | Reference |

|---|---|---|---|

| Coumarin–Triazole–Isatin Hybrids | Butyrylcholinesterase (hBChE) | Halogenated derivatives showed good to moderate inhibitory activity. | mdpi.com |

| Coumarin-Chalcone Hybrids | Monoamine Oxidase B (rMAO-B) | Ligands with low calculated dissociation constants (Kd) were identified as the most stable. | mdpi.com |

| Benzothiazolyl-Coumarin Hybrids | Human Coronavirus Nucleocapsid Protein | A di-bromo derivative was predicted to be the most potent inhibitor due to strong binding. | nih.govacs.org |

| Biscoumarin Derivatives | α-Glucosidase | Halogenated derivatives exhibited prominent inhibitory activity. | nih.gov |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common tool for predicting the geometry, electronic properties, and reactivity of molecules. For coumarin derivatives, DFT calculations, often at the B3LYP/6-311+G(d,p) or similar levels of theory, are used to understand the effects of various substituents on the core structure. acs.org

The electronic properties of a molecule are key to understanding its reactivity and potential interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. acs.orgresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and polarizability. nih.govacs.org

For coumarin systems, substitutions on the benzopyran ring significantly alter the FMO energies. Studies on 3-acetyl-6,8-dibromo-2H-chromen-2-one, a close analog of the diiodo compound, indicate that halogenation reduces the HOMO-LUMO gap, thereby increasing the molecule's reactivity. vulcanchem.com The electron-withdrawing nature of the iodine atoms in this compound is expected to lower the energy of both the HOMO and LUMO, leading to a reduced energy gap compared to the unsubstituted coumarin. This smaller gap facilitates intramolecular charge transfer (ICT), which is often associated with enhanced biological and optical properties. acs.org

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. researchgate.net For a coumarin derivative, the MEP map typically shows a negative potential around the carbonyl oxygen of the lactone ring, indicating a site susceptible to electrophilic attack. The iodine atoms in this compound would create regions of positive potential (sigma-holes), making them potential halogen bond donors in interactions with biological targets.

Table 2: Frontier Molecular Orbital Energies (eV) for Representative Coumarin Derivatives (Illustrative)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Generic Coumarin Derivative 1 | -5.937 | -2.867 | 3.070 | acs.org |

| Substituted Coumarin Derivative 2 | -5.866 | -1.870 | 3.996 | researchgate.net |

| Designed Chromophore DBTD6 | -4.797 | -2.666 | 2.131 | acs.org |

Note: These values are for different coumarin derivatives and illustrate the range of calculated electronic properties.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These parameters include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and global softness (S). acs.orgmdpi.com

Ionization Potential (IP ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (EA ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (IP + EA) / 2): The power of an atom to attract electrons.

Chemical Hardness (η = (IP - EA) / 2): A measure of resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S = 1 / η): The reciprocal of hardness; soft molecules are more reactive.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijert.org 2D-QSAR models use descriptors derived from the 2D structure (e.g., physicochemical properties, topological indices), while 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use descriptors derived from the 3D structure (e.g., steric and electrostatic fields). semanticscholar.org

A QSAR study has been specifically performed on a series of diiodocoumarin derivatives to model their antimicrobial activity. researchgate.net The resulting model indicated that the partition coefficient (logP) and the atomic charges on specific atoms (C5 and O7) were significant descriptors influencing the activity. researchgate.net This demonstrates that for diiodocoumarins, both lipophilicity and electronic distribution are critical for their biological function.

QSAR models have been developed for a wide range of coumarin-based inhibitors targeting various enzymes, such as monoamine oxidase B (MAO-B). nih.gov These models help in understanding the structural requirements for potent activity and are used to predict the activity of new, untested compounds. nih.govmdpi.com For example, a 3D-QSAR model for MAO-B inhibitors could reveal that bulky, electronegative substituents at certain positions (such as the C6 and C8 positions) are favorable for activity, which would support the potential of this compound as a lead compound. The reliability of QSAR models is assessed through various statistical metrics, including the coefficient of determination (r²), cross-validated correlation coefficient (q²), and predictive r² (pred_r²). semanticscholar.orgresearchgate.net

Pharmacophore Modeling for this compound Analogs

A pharmacophore is an abstract description of molecular features that are necessary for a molecule's biological activity. pharmacophorejournal.com A pharmacophore model defines the 3D arrangement of these features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. pharmacophorejournal.com These models serve as 3D queries for virtual screening of large compound databases to identify new molecules with the potential for similar biological activity. researchgate.netdovepress.com

For analogs of this compound, a pharmacophore model could be generated based on a set of known active coumarin derivatives or from the ligand-binding site of a target protein (structure-based pharmacophore). dovepress.comnih.gov Such a model would likely include:

An aromatic ring feature corresponding to the benzene (B151609) ring of the coumarin scaffold.

A hydrogen bond acceptor feature for the lactone carbonyl oxygen.

Hydrophobic/halogen-bonding features corresponding to the iodine atoms at C6 and C8.

An interesting study used a structure-based pharmacophore approach to screen for cyclooxygenase-2 (COX-2) inhibitors and identified 6,8-dibromo-3-carbethoxycoumarin as a potent and selective inhibitor. dovepress.com This successful identification of a di-halogenated coumarin underscores the utility of pharmacophore modeling for discovering novel leads within this chemical class. The model effectively filters databases to find compounds that fit the required spatial and chemical constraints of the target's active site. dovepress.com

Molecular Dynamics Simulations to Investigate Ligand-Target Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. frontiersin.org MD simulations are crucial for assessing the stability of a ligand-protein complex and understanding the dynamic nature of their interactions. mdpi.comresearchgate.net

For a complex of this compound with a target protein, an MD simulation would track the conformational changes of both the ligand and the protein over a period typically ranging from nanoseconds to microseconds. Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone atoms from their initial position over time. A stable, low, and converging RMSD value indicates that the complex has reached equilibrium and is stable. frontiersin.orgmdpi.com

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or atoms around their average position. Lower RMSF values in the binding site suggest that the ligand binding has stabilized that region of the protein. nih.gov

Studies on coumarin-chalcone hybrids targeting MAO-B have used 100 ns MD simulations to confirm the stability of the ligand-protein complexes, showing that the ligands did not induce major conformational changes in the protein. mdpi.com Similarly, MD simulations of biscoumarin derivatives complexed with α-glucosidase revealed that ligand binding restricts the motion of specific protein residues, leading to a stable complex. nih.gov These simulations provide a deeper understanding of how ligands like this compound can maintain stable interactions, through a network of hydrogen bonds and hydrophobic contacts, within a dynamic biological environment. frontiersin.org

Emerging Applications and Research Avenues Preclinical Focus

Role in Lead Compound Identification for Drug Discovery

The 6,8-diiodo-2H-chromen-2-one scaffold has been utilized as a foundational structure in the quest for new therapeutic agents. Its chemical framework is considered a "privileged scaffold" in medicinal chemistry, meaning it can be modified to interact with various biological targets. researchgate.net Researchers have synthesized and evaluated numerous derivatives of this compound for a range of potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiscielo.org.zarjptonline.org

The process of identifying lead compounds often involves creating a library of related molecules and screening them for activity against specific biological targets. researchgate.netmdpi.com The this compound core can be readily modified through various chemical reactions, such as substitution and condensation, allowing for the generation of diverse derivatives. This adaptability is crucial for structure-activity relationship (SAR) studies, which aim to optimize the biological activity of a compound. mdpi.com For instance, the introduction of different functional groups to the coumarin (B35378) ring can significantly alter a compound's therapeutic potential. mdpi.comsysrevpharm.org

Development as Chemical Probes for Biological Pathways

Chemical probes are small molecules used as tools to study and manipulate biological systems. The development of such probes is essential for understanding complex biological pathways and for validating new drug targets. nih.gov The coumarin scaffold, including derivatives like this compound, is a valuable platform for designing these probes due to its inherent fluorescent properties. nih.govmdpi.com

Fluorescent probes can be used for imaging and detection purposes in biological research. mdpi.com By attaching a fluorescent molecule like a coumarin derivative to a biologically active compound, researchers can visualize its distribution and interaction within cells. This can provide insights into the compound's mechanism of action and help to identify its molecular targets. mdpi.com The development of fluorescence-labeled analogs of therapeutic agents is an active area of research for understanding their interactions with biological systems. mdpi.com

Applications in Materials Science (e.g., Fluorescent Properties)

The unique photophysical properties of coumarin derivatives, including this compound, have led to their exploration in materials science. mdpi.com These compounds often exhibit fluorescence, a phenomenon where a substance absorbs light at one wavelength and emits it at a longer wavelength. nih.govresearchgate.net This property makes them suitable for use as fluorescent probes and dyes. nih.govmdpi.com

The rigid structure of the coumarin ring system contributes to its fluorescent capabilities. vulcanchem.com The introduction of heavy atoms like iodine can influence the photophysical properties of the molecule. nih.govacs.org Research has shown that the emission efficiency of coumarin derivatives can be tuned by altering the substituents on the aromatic ring. nih.govacs.org These tunable fluorescent properties make them attractive for applications such as in the development of fluorescent sensors. vulcanchem.com

Design of Multi-Target Directed Ligands Incorporating the this compound Scaffold

The concept of multi-target-directed ligands (MTDLs) has emerged as a promising strategy in drug discovery, particularly for complex diseases like neurodegenerative disorders. uwc.ac.zanih.gov MTDLs are single molecules designed to interact with multiple biological targets simultaneously. uwc.ac.za The coumarin scaffold, including the this compound framework, is being explored for the design of such ligands. uwc.ac.zascispace.com

By combining the coumarin core with other pharmacophores, researchers aim to create hybrid molecules with a broader spectrum of activity. acs.org For example, coumarin-based compounds have been investigated as inhibitors of enzymes like monoamine oxidase (MAO) and cholinesterases, which are implicated in Alzheimer's disease. nih.govresearchgate.net The design of these MTDLs often involves linking the coumarin scaffold to other molecular fragments known to interact with specific targets. uwc.ac.za This approach seeks to address the multifaceted nature of certain diseases by modulating multiple pathological pathways with a single therapeutic agent. nih.gov

Conclusion and Future Research Directions

Summary of Current Understanding of 6,8-Diiodo-2H-chromen-2-one

This compound is a derivative of coumarin (B35378) (2H-chromen-2-one), a heterocyclic compound belonging to the benzopyrone family. nih.gov The core structure consists of a benzene (B151609) ring fused to an α-pyrone ring. The defining feature of this particular molecule is the substitution of hydrogen atoms with iodine atoms at the C6 and C8 positions of the aromatic ring.

The presence of heavy iodine atoms is known to influence the physicochemical properties of organic molecules. It is anticipated that these substitutions in this compound would:

Increase Lipophilicity: Enhancing the molecule's ability to cross biological membranes.

Modulate Electronic Properties: The electron-withdrawing nature of iodine can affect the electron density distribution of the coumarin ring system, potentially influencing its interaction with biological targets.

Enable Further Functionalization: The carbon-iodine bond can serve as a reactive site for various cross-coupling reactions, such as Suzuki and Heck reactions, allowing for the synthesis of more complex derivatives. nih.gov

While specific research on the biological activities of this compound is limited, the broader coumarin class exhibits a wide range of pharmacological effects, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor activities. frontiersin.org The unique substitution pattern of this di-iodinated compound makes it a compelling candidate for further investigation.

Challenges and Opportunities in this compound Research

The primary challenge in the study of this compound lies in its synthesis. Achieving regioselective di-iodination of the coumarin core can be difficult, often resulting in mixtures of mono- and di-iodinated isomers. Developing synthetic protocols that offer high yield and selectivity for the desired 6,8-disubstituted product is a significant hurdle.

Despite these challenges, the opportunities for research are vast. The unique properties conferred by the di-iodo substitution open up possibilities for:

Medicinal Chemistry: Developing novel therapeutic agents by exploring its potential as an inhibitor for various enzymes or as a ligand for specific receptors.

Materials Science: Investigating its potential use as a fluorescent probe or in the development of novel organic materials, as coumarins are known for their fluorescence properties. nih.govfrontiersin.org

Synthetic Chemistry: Utilizing it as a versatile building block for the synthesis of more complex, polyfunctionalized coumarin derivatives.

Promising Avenues for Further Academic Exploration

To unlock the full potential of this compound, several avenues of research warrant further exploration.

The development of efficient and selective synthetic methods is crucial. Future research could focus on electrophilic iodination reactions using various iodinating agents and catalysts. Green chemistry approaches, such as using ultrasound or microwave irradiation, could also be explored to improve reaction efficiency and reduce environmental impact. nih.govfrontiersin.org

Table 1: Potential Synthetic Strategies for Iodinated Coumarins

| Method | Reagents | Potential Advantages | Reference |

|---|---|---|---|

| Electrophilic Iodination | Molecular Iodine (I₂) | Readily available reagent. | qnl.qa |

| Iodination with KI/(NH₄)₂S₂O₈ | Potassium Iodide, Ammonium (B1175870) Peroxodisulfate | Environmentally benign, ortho-selective for some substrates. | organic-chemistry.org |

| Metal-Induced Coupling | Organometallic reagents | Allows for precise placement of iodine. | nih.gov |

Understanding how this compound interacts with biological systems is paramount. Research should aim to identify its specific molecular targets. Techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) can be employed to identify binding proteins. Subsequent studies could then investigate the downstream effects of these interactions on cellular signaling pathways. Given the known activities of other coumarins, potential mechanisms could involve the inhibition of enzymes like protein kinases or cyclooxygenases. nih.govnih.gov

Computational chemistry offers powerful tools to predict the properties and activities of molecules before their synthesis. calvin.edu For this compound, computational modeling can be used to:

Predict Physicochemical Properties: Calculate properties like lipophilicity, solubility, and electronic structure.

Perform Molecular Docking: Simulate the binding of the molecule to the active sites of various biological targets to predict its potential inhibitory activity. nih.gov

Conduct Quantitative Structure-Activity Relationship (QSAR) studies: Develop models that relate the structural features of a series of coumarin derivatives to their biological activity, guiding the design of more potent analogs. nih.govmdpi.com

Table 2: Computational Approaches for Coumarin Research

| Technique | Application | Purpose | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation | To understand the fundamental properties and reactivity of the molecule. | mdpi.com |

| Molecular Docking | Simulating ligand-protein binding | To predict potential biological targets and binding modes. | nih.govnih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Building predictive models for bioactivity | To guide the design of new derivatives with improved activity. | nih.gov |

The broad pharmacological profile of the coumarin family suggests that this compound may interact with a variety of biological targets. mdpi.com Research should extend beyond well-known targets to explore novel therapeutic areas. For instance, its potential as an antiparasitic, antiviral, or neuroprotective agent could be investigated. nih.govnih.gov High-throughput screening against a diverse panel of enzymes, receptors, and cell lines could uncover unexpected and potentially valuable biological activities.

Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite a thorough search of scientific databases and chemical literature, detailed information regarding the chemical compound this compound, including its synthesis, properties, and potential applications, is not publicly available.

The broader class of compounds to which this compound belongs, known as coumarins (2H-chromen-2-ones), is a well-studied family of natural and synthetic compounds. Coumarin and its derivatives are known to exhibit a wide range of biological activities and are utilized in various applications, including pharmaceuticals, fragrances, and as fluorescent probes.

However, specific research into the di-iodinated derivative at the 6 and 8 positions of the coumarin scaffold appears to be absent from the current body of scientific publications. Searches for its synthesis, chemical and physical properties, biological activity, and any investigations into its potential for targeted delivery systems have yielded no specific results.

It is possible that research on this particular compound is proprietary and has not been disclosed, or that it is a novel compound that has not yet been synthesized or characterized in published studies. Further investigation into private research databases or future scientific publications may shed light on the properties and potential of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,8-Diiodo-2H-chromen-2-one, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis of diiodinated chromenones typically involves halogenation of the parent chromen-2-one scaffold. For example, bromination or iodination can be achieved using electrophilic substitution under controlled conditions. In analogous compounds like 6,8-dibromo derivatives, regioselective halogenation is achieved by optimizing reaction temperature, solvent polarity, and stoichiometry of the halogenating agent (e.g., N-iodosuccinimide) . For 6,8-diiodo derivatives, reaction monitoring via TLC or HPLC is critical to avoid over-iodination. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol to enhance purity .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel (60–120 mesh) with a hexane/ethyl acetate gradient (3:1 to 1:2) is widely employed for isolating halogenated chromenones. Recrystallization in ethanol or methanol further improves purity, as iodine substituents enhance crystallinity. Purity validation requires a combination of melting point analysis, HPLC (C18 column, acetonitrile/water mobile phase), and /-NMR to confirm the absence of unreacted starting materials or mono-iodinated byproducts .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. SHELXL (from the SHELX suite) is preferred for refining structures with heavy atoms like iodine due to its robust handling of anisotropic displacement parameters and extinction corrections. For twinned crystals, the HKLF 5 format in SHELXL can model twin laws, while the TWIN/BASF commands refine twin fractions . The diiodo-substituted chromenone’s structure (e.g., bond angles and torsion parameters) can be cross-validated against similar compounds, such as 6,8-Diiodo-4-oxo-4H-chromen, where iodine positions influence ring puckering .

Q. What computational methods are recommended to analyze the electronic structure and intermolecular interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces. Hirshfeld surface analysis, implemented in CrystalExplorer, quantifies intermolecular interactions (e.g., I···O and C–H···I contacts) by mapping values and generating fingerprint plots. This approach was successfully applied to 2H-chromen-2-one derivatives to identify dominant van der Waals and halogen-bonding contributions .

Q. How should researchers address discrepancies between experimental data and computational models in halogenated chromenones?